N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor, such as cyanogen bromide.
Alkylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole and benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, potentially leading to a range of biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide: Lacks the ethyl group, which may affect its biological activity and properties.
N-benzyl-2-(3-cyano-7-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of an ethyl group, which may result in different biological activities.
N-benzyl-2-(3-cyano-5-ethyl-1H-indol-1-yl)acetamide: The position of the ethyl group is different, potentially leading to different interactions and activities.
Uniqueness
N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and properties compared to other similar compounds. The presence of the cyano group, benzyl group, and ethyl group in specific positions on the indole core makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-2-(3-cyano-7-ethylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-16-9-6-10-18-17(11-21)13-23(20(16)18)14-19(24)22-12-15-7-4-3-5-8-15/h3-10,13H,2,12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMEZPJXZUELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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